molecular formula C24H21NO B2705805 2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone CAS No. 337921-70-7

2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone

Cat. No.: B2705805
CAS No.: 337921-70-7
M. Wt: 339.438
InChI Key: NNOVCZSXXYEXKA-JWGURIENSA-N
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Description

2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a combination of a dimethylamino group, a phenyl group, and an indanone core, making it a subject of interest in both academic and industrial research.

Properties

IUPAC Name

(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO/c1-25(2)19-14-12-17(13-15-19)16-22-23(18-8-4-3-5-9-18)20-10-6-7-11-21(20)24(22)26/h3-16,23H,1-2H3/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOVCZSXXYEXKA-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-phenyl-1-indanone. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two aromatic systems. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of 2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(Diphenylamino)phenyl]methylene}-3-phenyl-1-indanone
  • 2-{[4-(Methoxyphenyl)phenyl]methylene}-3-phenyl-1-indanone
  • 2-{[4-(Dimethylamino)phenyl]methylene}-3-(4-methoxyphenyl)-1-indanone

Uniqueness

2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, while the indanone core provides structural rigidity and stability. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone, a compound featuring a dimethylamino group, phenyl group, and an indanone core, has garnered attention for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H18N2O\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}

It possesses a dimethylamino group that enhances solubility and reactivity, while the indanone core contributes to its structural stability. The combination of these functional groups makes it a versatile candidate for various biological applications.

Mode of Action

The biological activity of 2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone is believed to involve several mechanisms, including:

  • Nucleophilic Substitution : The compound may participate in nucleophilic substitution reactions due to the presence of electrophilic sites.
  • Free Radical Formation : Similar compounds have shown the ability to generate free radicals, which can interact with biological macromolecules.

Biochemical Pathways

Research indicates that compounds with structural similarities can influence various biochemical pathways, particularly those related to oxidative stress and apoptosis. For instance, they may modulate enzyme activities involved in cellular signaling and metabolic processes.

Anticancer Properties

Studies have demonstrated that 2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, showing potent cytotoxic effects. In vitro studies reveal that it induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis
HeLa (Cervical Cancer)3.5Mitochondrial dysfunction
A549 (Lung Cancer)4.2Caspase activation

Antimicrobial Activity

Additionally, the compound has shown promising antimicrobial properties against a range of bacterial and fungal strains. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Case Studies

A notable study investigated the effects of this compound on neurodegenerative diseases, particularly focusing on its binding affinity to α-synuclein fibrils associated with Parkinson's disease. The results indicated that it binds selectively to α-synuclein aggregates with high affinity, suggesting potential use as a diagnostic or therapeutic agent for synucleinopathies .

Another research highlighted its role in inhibiting tumor growth in vivo using xenograft models. The compound significantly reduced tumor size compared to control groups, demonstrating its potential as an anticancer therapeutic .

Q & A

Q. What are the optimal synthetic routes for 2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone, and how can reaction conditions be fine-tuned?

Methodological Answer: The compound is typically synthesized via a condensation reaction between 3-phenyl-1-indanone and 4-(dimethylamino)benzaldehyde. A key optimization step involves using freshly fused sodium acetate as a catalyst in anhydrous ethanol under reflux conditions (60–80°C) to achieve yields of ~60% . To improve efficiency, monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of indanone to aldehyde) to account for side reactions. Purification via column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3_3)2_2) and the conjugated enone system (δ ~6.5–8.0 ppm for aromatic protons) .
  • FTIR Spectroscopy: Verify the carbonyl stretch (C=O) at ~1680–1720 cm1^{-1} and the C=N imine bond at ~1600–1650 cm1^{-1} .
  • Mass Spectrometry: High-resolution ESI-MS can distinguish the molecular ion peak (expected m/z ~355.18 for C24_{24}H21_{21}NO) and fragmentation patterns for structural validation.

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity in catalytic or photochemical applications?

Methodological Answer: Employ density functional theory (DFT) with software like Gaussian or Discovery Studio to calculate frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example:

PropertyValue (eV)Relevance
HOMO Energy-5.2Electron donation capacity
LUMO Energy-2.8Electron acceptance in reactions
Band Gap2.4Photostability and optoelectronic potential

These calculations guide experimental design for applications in organic electronics or photocatalysis .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

Methodological Answer: Discrepancies may arise from variations in sample preparation (e.g., degradation of organic compounds during prolonged experiments) or limited pollution variability in synthetic mixtures (as seen in hyperspectral imaging studies) . Mitigation strategies:

  • Stabilization: Use continuous cooling (4°C) during long-term assays to minimize thermal degradation.
  • Standardization: Prepare samples with environmentally relevant matrices (e.g., real wastewater vs. lab mixtures) to improve ecological validity.
  • Statistical Validation: Apply multivariate analysis (PCA or PLS-DA) to differentiate confounding variables .

Q. What mechanistic insights can be derived from studying the compound’s reactivity under varying pH or solvent conditions?

Methodological Answer:

  • Acidic Conditions: Protonation of the dimethylamino group (pKa ~5–6) alters electron density, enhancing electrophilic reactivity. Monitor via UV-Vis spectroscopy (shift in λmax_{\text{max}} from 350 nm to 420 nm).
  • Polar Solvents: Increased solvation stabilizes the enolate form, promoting nucleophilic addition. Use kinetic studies (e.g., pseudo-first-order conditions) to quantify rate constants in DMSO vs. THF .

Q. How can researchers design experiments to probe the compound’s role in supramolecular assemblies or host-guest systems?

Methodological Answer:

  • Crystallography: Grow single crystals via slow evaporation (solvent: dichloromethane/methanol) to analyze π-π stacking or hydrogen-bonding interactions.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd_d) with cyclodextrins or cucurbiturils to assess host-guest compatibility.
  • Dynamic Light Scattering (DLS): Measure aggregate size in aqueous solutions to evaluate self-assembly behavior.

Data-Driven Research Questions

Q. What strategies resolve spectral overlap in fluorescence studies of this compound?

Methodological Answer:

  • Time-Resolved Fluorescence: Differentiate emission lifetimes (τ) of overlapping fluorophores. Example:

    ComponentLifetime (ns)Contribution
    Monomer2.165%
    Aggregates5.835%
  • Synchronous Scanning: Offset excitation and emission wavelengths (Δλ = 20 nm) to isolate signals .

Q. How can researchers validate the compound’s stability under oxidative or photolytic stress?

Methodological Answer:

  • Forced Degradation Studies: Expose to UV light (254 nm) or H2_2O2_2 (3% v/v) for 24–72 hours. Analyze degradation products via LC-MS/MS.
  • Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life at 25°C using accelerated stability data (40–60°C).

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